An In-depth Technical Guide to 1,1-Dimethoxycyclopentane: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1,1-Dimethoxycyclopentane: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dimethoxycyclopentane. It includes detailed information on its synthesis, reactivity, and spectroscopic characterization. The content is structured to serve as a practical resource for laboratory and development work.
Core Properties of 1,1-Dimethoxycyclopentane
1,1-Dimethoxycyclopentane, also known as cyclopentanone (B42830) dimethyl ketal, is a cyclic ketal commonly used in organic synthesis as a protecting group for the cyclopentanone carbonyl functionality. Its stability under basic and nucleophilic conditions, coupled with its straightforward removal under acidic conditions, makes it a valuable intermediate in multi-step synthetic pathways.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,1-dimethoxycyclopentane is presented in the table below. This data is essential for handling, reaction setup, and purification of the compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.18 g/mol | [1] |
| CAS Number | 931-94-2 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 140 °C | [2] |
| Density | 0.95 g/mL at 20 °C | [2] |
| Refractive Index | 1.42 at 20 °C | [2] |
| Flash Point | 27.1 °C | |
| Solubility | Soluble in most organic solvents. |
Thermodynamic Properties
| Property | Value | Unit | Reference |
| Standard Enthalpy of Formation (liquid) | -444.00 ± 1.00 | kJ/mol | [3] |
| Standard Enthalpy of Formation (gas) | -397.00 ± 2.00 | kJ/mol | [3] |
| Enthalpy of Vaporization | 44.5 ± 0.3 | kJ/mol | [3] |
Synthesis of 1,1-Dimethoxycyclopentane
The most common method for the synthesis of 1,1-dimethoxycyclopentane is the acid-catalyzed ketalization of cyclopentanone with methanol (B129727). To drive the equilibrium towards the product, a dehydrating agent or azeotropic removal of water is typically employed. Trimethyl orthoformate can serve as both a reactant and a dehydrating agent in this reaction.
Reaction Mechanism: Acid-Catalyzed Ketal Formation
The mechanism involves the initial protonation of the carbonyl oxygen of cyclopentanone, followed by nucleophilic attack of methanol to form a hemiketal. Subsequent protonation of the hydroxyl group and elimination of water leads to a resonance-stabilized oxonium ion, which is then attacked by a second molecule of methanol. Deprotonation of the resulting intermediate yields the final product, 1,1-dimethoxycyclopentane.
Caption: Acid-catalyzed formation of 1,1-dimethoxycyclopentane.
Experimental Protocol: Synthesis of 1,1-Dimethoxycyclopentane
This protocol is adapted from general procedures for the synthesis of dimethyl ketals.
Materials:
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Cyclopentanone
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Methanol, anhydrous
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Trimethyl orthoformate
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p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst
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Saturated aqueous sodium bicarbonate solution
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Diethyl ether or other suitable extraction solvent
Procedure:
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To a solution of cyclopentanone in anhydrous methanol, add trimethyl orthoformate.
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Add a catalytic amount of p-toluenesulfonic acid monohydrate.
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Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extract the product with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure.
Caption: Experimental workflow for the synthesis of 1,1-dimethoxycyclopentane.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 1,1-dimethoxycyclopentane. Below are the expected spectroscopic data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two main signals: a singlet for the methoxy (B1213986) protons and a multiplet for the cyclopentane (B165970) ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 | s | 6H | -OCH₃ |
| ~1.6-1.8 | m | 8H | -CH₂- (cyclopentane ring) |
¹³C NMR Spectroscopy
The carbon NMR spectrum should exhibit three distinct signals corresponding to the methoxy carbons, the methylene (B1212753) carbons of the cyclopentane ring, and the quaternary ketal carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~110 | C(OCH₃)₂ |
| ~48 | -OCH₃ |
| ~35 | C3, C4 of cyclopentane ring |
| ~23 | C2, C5 of cyclopentane ring |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) absorption band (typically around 1715 cm⁻¹ for cyclopentanone) and the presence of strong C-O stretching bands characteristic of an acetal.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretch (sp³) |
| 1150-1050 | Strong | C-O stretch (acetal) |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a dimethyl ketal. The primary fragmentation pathway involves the loss of a methoxy group to form a stable oxonium ion.
| m/z | Relative Intensity (%) | Assignment |
| 130 | Moderate | [M]⁺ |
| 99 | High | [M - OCH₃]⁺ |
| 71 | Moderate | [M - OCH₃ - C₂H₄]⁺ |
Safety Information
1,1-Dimethoxycyclopentane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
GHS Hazard Statements:
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H225: Highly flammable liquid and vapor.[1]
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H302: Harmful if swallowed.[1]
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H318: Causes serious eye damage.[1]
This guide provides a foundational understanding of 1,1-dimethoxycyclopentane for its application in a research and development setting. For more detailed information, it is recommended to consult the referenced literature and safety data sheets.
